3-Bromo-4-chlorobenzoic acid CAS number
3-Bromo-4-chlorobenzoic acid CAS number
An In-depth Technical Guide to 3-Bromo-4-chlorobenzoic Acid
CAS Number: 42860-10-6
This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzoic acid, a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the development of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a key synthetic protocol, and discusses its primary applications, targeting researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Bromo-4-chlorobenzoic acid is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3] Its molecular structure, featuring a bromine and a chlorine atom on the benzoic acid backbone, imparts specific reactivity and makes it a valuable intermediate in complex syntheses.
| Property | Value | Source(s) |
| CAS Number | 42860-10-6 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄BrClO₂ | [5][6] |
| Linear Formula | BrC₆H₃(Cl)CO₂H | [4][5] |
| Molecular Weight | 235.46 g/mol | [4][5][6] |
| Melting Point | 218-222 °C | [1][4][9] |
| Appearance | White to light yellow crystalline powder | [1][2][3][10] |
| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and ketones | [2] |
| InChI Key | NLEPZGNUPNMRGF-UHFFFAOYSA-N | [4] |
| SMILES | OC(=O)c1ccc(Cl)c(Br)c1 | [4] |
Experimental Protocols: Synthesis
The most frequently cited method for the synthesis of 3-Bromo-4-chlorobenzoic acid is through the diazotization of an amino-substituted precursor, followed by a Sandmeyer-type reaction.[11]
Synthesis of 3-Bromo-4-chlorobenzoic acid via Diazotization
Objective: To synthesize 3-Bromo-4-chlorobenzoic acid from 3-amino-4-chlorobenzoic acid.
Materials:
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3-amino-4-chlorobenzoic acid
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Sodium nitrite (B80452) (NaNO₂)
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Hydrobromic acid (HBr)
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Copper(I) bromide (CuBr)
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Water
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Ice
Methodology:
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Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite in water is added dropwise to the cooled solution. The temperature is maintained below 5 °C to ensure the stability of the resulting diazonium salt. The completion of the diazotization can be tested with starch-iodide paper.
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Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
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The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Nitrogen gas will evolve during this step.
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The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete replacement of the diazonium group with bromine.
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Isolation and Purification: The mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with water to remove inorganic salts.
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield pure 3-Bromo-4-chlorobenzoic acid.
Caption: Synthesis workflow for 3-Bromo-4-chlorobenzoic acid.
Applications in Research and Drug Development
3-Bromo-4-chlorobenzoic acid is a versatile chemical intermediate with significant applications in the synthesis of more complex molecules.[11] Its distinct substitution pattern and the presence of three reactive sites (carboxylic acid, bromine, and chlorine) allow for diverse chemical modifications.
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[11] The compound is utilized in creating potent inhibitors for various biological targets.[11]
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Organic Synthesis: The carboxylic acid group can be readily converted to other functional groups like esters, amides, and acid chlorides.[11] The bromine and chlorine substituents can participate in cross-coupling reactions, enabling the construction of complex molecular frameworks.[11]
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Agrochemicals and Dyes: This compound also serves as a precursor in the manufacturing of certain pesticides and dyes.[2]
Caption: Relationship between structure and applications.
Safety and Handling
3-Bromo-4-chlorobenzoic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][6]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2] A dust mask (type N95 or equivalent) should be used when handling the powder.[4]
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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First Aid: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
| Hazard Statement | Code | Classification |
| Causes skin irritation | H315 | Skin Irritant, Category 2 |
| Causes serious eye irritation | H319 | Eye Irritant, Category 2 |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 |
References
- 1. 3-Bromo-4-chlorobenzoic acid | 42860-10-6 [chemicalbook.com]
- 2. China 3-Bromo-4-chlorobenzoic acidï¼CAS# 42860-10-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. 3-Bromo-4-chlorobenzoic Acid 42860-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 42860-10-6|3-Bromo-4-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. 3-Bromo-4-chlorobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 3-Bromo-4-chlorobenzoic acid | 42860-10-6 | Benchchem [benchchem.com]
